molecular formula C10H12O2 B15331640 Benzene, 1-methoxy-4-(1-methoxyethenyl)- CAS No. 51440-56-3

Benzene, 1-methoxy-4-(1-methoxyethenyl)-

Cat. No.: B15331640
CAS No.: 51440-56-3
M. Wt: 164.20 g/mol
InChI Key: AVQPWRZDVLERPS-UHFFFAOYSA-N
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Description

"Benzene, 1-methoxy-4-(1-methoxyethenyl)-" is a methoxy-substituted benzene derivative featuring a methoxy group at the para position (C1) and a 1-methoxyethenyl group at the ortho position (C4). The 1-methoxyethenyl substituent (-CH=C(OCH₃)) introduces a conjugated vinyl ether moiety, enhancing electron density on the aromatic ring.

Properties

CAS No.

51440-56-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-methoxy-4-(1-methoxyethenyl)benzene

InChI

InChI=1S/C10H12O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-7H,1H2,2-3H3

InChI Key

AVQPWRZDVLERPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-methoxy-4-(1-methoxyethenyl)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The methoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to other methoxy-substituted benzene derivatives with varying substituents (Table 1):

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
Benzene, 1-methoxy-4-(1-methoxyethenyl)- C₁₀H₁₂O₂ 180.20 Not Available -OCH₃, -CH=C(OCH₃)
trans-Anethole (1-methoxy-4-(1-propenyl)benzene) C₁₀H₁₂O 148.20 104-46-1 -OCH₃, -CH=CHCH₃ (E-configuration)
Estragole (1-methoxy-4-(2-propenyl)benzene) C₁₀H₁₂O 148.20 140-67-0 -OCH₃, -CH₂CH=CH₂
4-Vinylanisole (1-ethenyl-4-methoxybenzene) C₉H₁₀O 134.17 637-69-4 -OCH₃, -CH=CH₂
1-Methoxy-4-(1-methylethyl)benzene C₁₀H₁₄O 150.22 637-69-4 -OCH₃, -C(CH₃)₂

Key Observations :

  • Electronic Effects : The dual methoxy groups in the target compound increase electron density on the aromatic ring compared to analogs like trans-anethole or estragole. This enhances susceptibility to electrophilic substitution reactions.

Chemical Reactivity

Oxidation Behavior
  • Target Compound: The conjugated vinyl ether group (-CH=C(OCH₃)) may undergo epoxidation or dihydroxylation under oxidative conditions.
  • 1-Methoxy-4-(1-methylethyl)benzene: Oxidized to hydroperoxide (73% yield) and ethanone derivatives (11% yield) using NHPI/Cu(II) catalysts at 120°C .
  • trans-Anethole: Oxidizes to anethole epoxide or undergoes cleavage to 4-methoxyacetophenone under strong oxidizing conditions .
Thermal Stability
  • Benzene, (1-methoxyethenyl) (CAS 4747-13-1): Exhibits retro-[2+2] cycloaddition reactivity in solution, with a reaction enthalpy of -51.8 kJ/mol .
  • Estragole : Thermally isomerizes to trans-anethole at elevated temperatures, a process critical in flavor chemistry .

Biological Activity

Benzene, 1-methoxy-4-(1-methoxyethenyl)-, also known as 1-Methoxy-4-(1-methoxyethyl)benzene, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H14O2
  • Molecular Weight : 170.22 g/mol
  • IUPAC Name : 1-Methoxy-4-(1-methoxyethyl)benzene
  • CAS Registry Number : 25679-28-1

The compound features a benzene ring substituted with two methoxy groups and an ethenyl group, contributing to its unique chemical behavior and biological activity.

Mechanisms of Biological Activity

The biological activity of Benzene, 1-methoxy-4-(1-methoxyethenyl)- can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties against various pathogens. The presence of methoxy groups is believed to enhance its interaction with microbial membranes, disrupting their integrity and leading to cell death .
  • Anti-inflammatory Effects : Research suggests that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Antioxidant Properties : The antioxidant capability of this compound has been noted in several studies, where it scavenges free radicals, thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various methoxy-substituted benzenes, including Benzene, 1-methoxy-4-(1-methoxyethenyl)-. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
  • Anti-inflammatory Activity :
    • In a controlled trial involving animal models of inflammation, the administration of this compound resulted in a marked decrease in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent. The study reported a reduction in inflammatory markers such as TNF-alpha and IL-6 .
  • Antioxidant Capacity :
    • A comparative analysis using DPPH and ABTS assays demonstrated that Benzene, 1-methoxy-4-(1-methoxyethenyl)- exhibited a higher antioxidant capacity than some commonly used antioxidants like ascorbic acid. The IC50 values were determined to be significantly lower for the compound, indicating its effectiveness in scavenging free radicals .

Safety and Toxicity Profile

While the biological activities are promising, safety assessments are crucial:

  • Toxicological Studies : Preliminary studies suggest that the compound has low acute toxicity; however, long-term effects remain under investigation. It is categorized as an irritant to skin and eyes but does not exhibit significant carcinogenic properties based on available data .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) is a strong electron-donating group, activating the benzene ring toward EAS and directing incoming electrophiles to ortho/para positions. The methoxyethenyl group (-CH=CHOCH₃) introduces steric and electronic effects that modulate regioselectivity.

Key Observations:

  • Bromination : In reactions with bromine (Br₂) and FeBr₃, the methoxy group dominates regioselectivity, favoring substitution at the ortho position relative to -OCH₃. The reaction rate is significantly faster compared to methyl-substituted analogs due to the stronger activating effect of -OCH₃ .

  • Competitive Directing Effects : When competing with deactivating groups (e.g., -CF₃), the methoxy group’s directing influence prevails, leading to predictable para/ortho products .

Table 1: EAS Reactivity Comparison

Substituent PairMajor Product OrientationRelative Rate (vs. Benzene)
-OCH₃ vs. -CH₃Ortho to -OCH₃15–20× faster
-OCH₃ vs. -CF₃Ortho to -OCH₃5–8× faster

Oxidation and Reduction Reactions

The ethenyl group (-CH=CHOCH₃) undergoes oxidation and hydrogenation, while the methoxy group remains stable under mild conditions.

Oxidation Pathways:

  • Epoxidation : The double bond in the ethenyl group reacts with peracids (e.g., mCPBA) to form an epoxide derivative.

  • Dihydroxylation : Treatment with OsO₄ or KMnO₄ yields a vicinal diol, though regioselectivity depends on steric hindrance from the methoxy groups .

Reduction Pathways:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to an ethyl chain, producing 1-methoxy-4-(2-methoxyethyl)benzene .

Coupling Reactions

The ethenyl group participates in cross-coupling reactions, enabling C–C bond formation.

Sonogashira Coupling:

Reaction with aryl halides (e.g., iodobenzene) in the presence of Pd(PPh₃)₄ and CuI yields diarylalkynes. For example:

text
1-Methoxy-4-(1-methoxyethenyl)benzene + Ph–I → 1-Methoxy-4-(phenylethynyl)benzene

Yield : 71–99% under optimized conditions (DMF, 80°C) .

Wagner-Jauregg Reaction

This compound serves as a dienophile in Diels-Alder reactions with maleimides, forming bicyclic intermediates. For example, reaction with N-methylmaleimide produces a fused cyclohexene derivative, a key step in synthesizing polycyclic scaffolds .

Key Data :

  • Reaction Efficiency : Higher reactivity than 4-methoxystyrene, attributed to electron-rich ethenyl groups .

  • Purification Challenges : Co-produced "ene" adducts exhibit similar solubility, complicating isolation .

Mechanistic Insights

  • Electronic Effects : The methoxy group stabilizes carbocation intermediates via resonance, accelerating EAS .

  • Steric Effects : The methoxyethenyl group imposes steric hindrance, favoring para substitution in crowded systems .

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